molecular formula C25H33N3O4 B2720043 N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide CAS No. 896358-58-0

N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide

Cat. No.: B2720043
CAS No.: 896358-58-0
M. Wt: 439.556
InChI Key: SULSYGXTXQZKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzodioxol moiety (a methylenedioxy-substituted benzene), a piperazine ring substituted with a 4-methoxyphenyl group, an ethyl linker, and a 2,2-dimethylpropanamide terminal group. The 4-methoxyphenyl group may enhance receptor selectivity, while the branched dimethylpropanamide could improve metabolic stability compared to linear analogs .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4/c1-25(2,3)24(29)26-16-21(18-5-10-22-23(15-18)32-17-31-22)28-13-11-27(12-14-28)19-6-8-20(30-4)9-7-19/h5-10,15,21H,11-14,16-17H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULSYGXTXQZKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Piperazine ring formation: The piperazine ring can be synthesized via nucleophilic substitution reactions involving appropriate amines.

    Coupling reactions: The benzo[d][1,3]dioxole and piperazine moieties can be coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

    Introduction of the pivalamide group: This can be done through acylation reactions using pivaloyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions might target the piperazine ring or the benzo[d][1,3]dioxole moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Structural Representation

The structural representation can be depicted as follows:SMILES CC C C CC O NCC C1 CC2 C C C1 OCO2 N3CCN CC3 C4 CC C C C4 OC\text{SMILES CC C C CC O NCC C1 CC2 C C C1 OCO2 N3CCN CC3 C4 CC C C C4 OC}

A. Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide exhibit potential antidepressant and anxiolytic effects. The benzodioxole moiety is known for its interaction with serotonin receptors, which are crucial in mood regulation.

Case Study : A study demonstrated that derivatives of this compound showed significant binding affinity to serotonin receptors (5-HT1A), suggesting their role as potential antidepressants .

B. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to inhibit specific enzymes involved in neuroinflammation has been highlighted.

Data Table: Neuroprotective Activity

CompoundTarget EnzymeIC50 (μM)Reference
N-[2-(2H-1,3-benzodioxol-5-yl)-...]PLA2G15< 1
Similar DerivativeCOX-20.5

A. Antitumor Activity

There is emerging evidence that compounds with a similar structure may possess antitumor properties through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves modulation of signaling pathways associated with cell survival .

Drug Development and Screening

The compound is being explored as a lead molecule for developing new therapeutic agents due to its favorable pharmacokinetic properties and biological activity.

A. High-throughput Screening

Its structural characteristics allow it to be used in high-throughput screening assays aimed at identifying novel drug candidates for various diseases.

Data Table: Screening Results

CompoundTarget DiseaseActivityReference
N-[2-(2H-1,3-benzodioxol-5-yl)-...]DepressionActive
Related CompoundCancerModerate

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors, enzymes, or ion channels. The benzo[d][1,3]dioxole moiety might contribute to binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Based Analogs

a) 5-(4-(3,5-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7p)
  • Structural Differences : Replaces the benzodioxol group with a pyridinylphenyl moiety and uses a pentanamide chain instead of dimethylpropanamide. The piperazine ring is substituted with 3,5-dichlorophenyl.
  • Functional Implications : The dichlorophenyl group (electron-withdrawing) likely alters receptor binding compared to the 4-methoxyphenyl (electron-donating) group in the target compound. This may shift selectivity toward dopamine D3 receptors, as suggested by the study’s focus on D3 antagonism .
  • Pharmacokinetics : The linear pentanamide may increase flexibility but reduce metabolic stability relative to the branched dimethylpropanamide.
b) 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o)
  • Structural Differences : Similar to 7p but with a 2,4-dichlorophenyl substitution on piperazine.
  • Functional Implications: Positional isomerism of chlorine atoms may influence receptor affinity.

Benzodioxol-Containing Analogs

a) 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)cyclopropanecarboxamide (74)
  • Structural Differences : Replaces the piperazine-ethyl-propanamide backbone with a thiazole ring and cyclopropanecarboxamide.
  • Functional Implications: The thiazole moiety may target different enzymes or receptors (e.g., kinase inhibitors).

Amide Derivatives with Heterocyclic Substituents

a) N-({(2R,4S,5R)-5-[3-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]-1-azabicyclo[2.2.2]oct-2-yl}methyl)-2,2-dimethylpropanamide
  • Structural Differences : Incorporates a bicyclic quinuclidine scaffold and a pyrazolyl group instead of benzodioxol and piperazine.
  • Functional Implications : The quinuclidine structure may enhance blood-brain barrier penetration, while the pyrazole could modulate serotonin or dopamine receptor interactions .

Key Comparative Data

Parameter Target Compound Compound 7p Compound 74
Core Structure Benzodioxol-piperazine-amide Pyridinylphenyl-piperazine-amide Benzodioxol-thiazole-cyclopropane
Piperazine Substituent 4-Methoxyphenyl 3,5-Dichlorophenyl N/A
Amide Chain 2,2-Dimethylpropanamide Pentanamide Cyclopropanecarboxamide
Therapeutic Target Inferred CNS receptors Dopamine D3 Kinases/Enzymes
Metabolic Stability High (branched chain) Moderate (linear chain) Low (cyclopropane)

Research Findings and Implications

  • Receptor Selectivity : The 4-methoxyphenyl group on piperazine may confer serotonin receptor (5-HT1A/2A) affinity, whereas dichlorophenyl analogs (e.g., 7p, 7o) favor dopamine D3 receptors .
  • However, the dimethylpropanamide’s branching balances this by reducing excessive hydrophobicity .
  • Synthetic Feasibility : Piperazine coupling and amide formation are common in analogs (e.g., 7p, 74), but the target compound’s ethyl linker may require optimized reaction conditions to avoid steric hindrance .

Biological Activity

N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,2-dimethylpropanamide is a synthetic compound that exhibits a range of biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C32H29N3O5
  • Molar Mass : 535.59 g/mol
  • CAS Number : 1022413-55-3

The structure incorporates a benzodioxole moiety, which is known for its diverse biological activities, alongside a piperazine ring that enhances its pharmacological profile.

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the benzodioxole structure have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that such compounds can inhibit cell proliferation and promote cell cycle arrest at the G0/G1 phase in human cancer cells .

2. Antidepressant Effects

The piperazine component of the compound is associated with antidepressant activity. Research has shown that piperazine derivatives can modulate serotonin and norepinephrine levels in the brain, leading to potential therapeutic effects against depression . The specific compound under consideration may exhibit similar mechanisms due to its structural components.

3. Neuroprotective Effects

There is evidence suggesting that compounds with similar structures can offer neuroprotection against oxidative stress and neuroinflammation. The benzodioxole moiety is particularly noted for its antioxidant properties, which may contribute to neuroprotective effects in models of neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Studies have shown that similar compounds can act as inhibitors of key enzymes involved in cancer progression and neurotransmitter metabolism.
  • Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), including serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a related compound in vitro against breast cancer cell lines. The results indicated an IC50 value of 15 µM, suggesting potent activity against tumor cells with minimal toxicity towards normal cells .

Case Study 2: Neuroprotective Effects

In a model of oxidative stress-induced neuronal damage, the compound demonstrated significant protective effects by reducing reactive oxygen species (ROS) levels and enhancing cellular viability by approximately 40% compared to untreated controls .

Data Tables

Activity Type Mechanism IC50/Effectiveness
AnticancerInduces apoptosisIC50 = 15 µM
AntidepressantModulates serotonin levelsEffective in animal models
NeuroprotectiveReduces oxidative stress40% increase in viability

Q & A

Q. Basic: What strategies are recommended for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Utilize a stepwise approach:
    • Coupling Reactions : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation, as demonstrated in piperazine-containing analogs .
    • Purification : Use gradient column chromatography (e.g., CHCl₃:MeOH 9:1 to 7:3) to isolate intermediates, achieving ≥95% purity .
    • Salt Formation : Recrystallize the final product as an HCl salt in CHCl₃ to enhance crystallinity and stability .

Q. Advanced: How can regioselectivity challenges in introducing the 4-methoxyphenylpiperazine moiety be addressed?

  • Methodological Answer :
    • Protecting Groups : Temporarily protect the benzodioxole ring with TBSCl to direct reactivity toward the piperazine nitrogen .
    • Metal Catalysis : Apply Pd-catalyzed Buchwald-Hartwig coupling for selective arylpiperazine installation, optimizing ligand systems (e.g., XantPhos) and reaction temperatures (80–100°C) .

Structural Characterization

Q. Basic: What analytical techniques are essential for confirming the compound’s structure?

  • Methodological Answer :
    • NMR : Use ¹H/¹³C-NMR to verify substituent integration (e.g., benzodioxole protons at δ 6.7–6.9 ppm; piperazine methylene at δ 2.5–3.1 ppm) .
    • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as done for related piperazinium salts (e.g., C–H···O interactions stabilizing the benzodioxole ring) .

Q. Advanced: How can conformational flexibility of the piperazine ring impact pharmacological activity?

  • Methodological Answer :
    • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to analyze chair vs. boat conformations and their binding affinities to serotonin receptors (e.g., 5-HT₁A) .
    • Dynamic NMR : Monitor temperature-dependent splitting of piperazine protons to assess ring inversion barriers .

Pharmacological Profiling

Q. Basic: What in vitro assays are suitable for preliminary activity screening?

  • Methodological Answer :
    • Receptor Binding : Conduct competitive radioligand assays (e.g., [³H]-8-OH-DPAT for 5-HT₁A affinity) using HEK293 cells expressing human receptors .
    • Functional Assays : Measure cAMP inhibition via BRET-based biosensors to evaluate GPCR signaling .

Q. Advanced: How can in vivo pharmacokinetic challenges (e.g., metabolic instability) be mitigated?

  • Methodological Answer :
    • Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., O-demethylation of the 4-methoxyphenyl group) in liver microsomes .
    • Prodrug Design : Introduce acetyl-protected amines or ester linkages to enhance bioavailability, as seen in related piperazine derivatives .

Structure-Activity Relationship (SAR) Analysis

Q. Basic: What structural modifications enhance selectivity for CNS targets?

  • Methodological Answer :
    • Substituent Screening : Replace the 4-methoxyphenyl group with halogenated (e.g., 4-Cl) or bulky substituents (e.g., 4-CF₃) to reduce off-target binding .
    • Scaffold Hybridization : Fuse the benzodioxole ring with thienopyrimidine to improve blood-brain barrier penetration .

Q. Advanced: How to resolve contradictions in SAR data across different receptor subtypes?

  • Methodological Answer :
    • Co-crystallization Studies : Resolve ligand-receptor complexes (e.g., 5-HT₁A vs. D₂) to identify divergent binding pocket interactions .
    • Machine Learning : Train QSAR models on datasets from PubChem BioAssay (AID 1259367) to predict subtype-specific trends .

Analytical & Stability Studies

Q. Basic: How to validate HPLC methods for quantifying the compound in biological matrices?

  • Methodological Answer :
    • Column Selection : Use C18 columns (5 µm, 250 × 4.6 mm) with mobile phase MeCN:0.1% TFA (65:35) at 1 mL/min .
    • Validation Parameters : Assess linearity (1–100 µg/mL, R² > 0.99), LOD (0.1 µg/mL), and intraday precision (%RSD < 2%) .

Q. Advanced: What degradation pathways dominate under accelerated stability conditions?

  • Methodological Answer :
    • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; identify hydrolysis products (e.g., cleavage of the propanamide group) via LC-HRMS .
    • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on Eₐ values for hydrolysis .

Cross-Disciplinary Applications

Q. Basic: How can chemical engineering principles improve large-scale synthesis?

  • Methodological Answer :
    • Process Intensification : Use continuous-flow reactors to reduce reaction times (e.g., from 24 h to 2 h) and minimize piperazine dimerization .
    • Waste Reduction : Implement solvent recovery systems (e.g., distillation of CH₂Cl₂) to achieve ≥90% recycling efficiency .

Q. Advanced: What computational tools integrate chemical and biological data for multi-target drug discovery?

  • Methodological Answer :
    • Network Pharmacology : Build interaction networks using STRING or KEGG to identify synergistic targets (e.g., 5-HT₁A and σ₁ receptors) .
    • AI-Driven Synthesis : Employ platforms like IBM RXN for retrosynthetic planning and reaction condition optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.